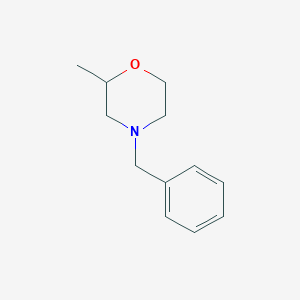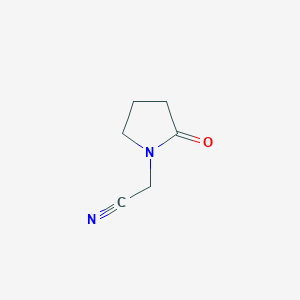
2-(2-氧代吡咯烷-1-基)乙腈
描述
2-(2-Oxopyrrolidin-1-yl)acetonitrile is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is known to be a biologically active compound exhibiting psychotropic and cerebroprotective effects .
Synthesis Analysis
The synthesis of substituted 2-(2-Oxopyrrolidin-1-yl)acetamides, which includes 2-(2-Oxopyrrolidin-1-yl)acetonitrile, involves the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts. This provides a method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .Molecular Structure Analysis
The molecular structure of 2-(2-Oxopyrrolidin-1-yl)acetonitrile consists of a pyrrolidin-2-one ring attached to an acetonitrile group .Chemical Reactions Analysis
The chemical reactions involving 2-(2-Oxopyrrolidin-1-yl)acetonitrile are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine .科学研究应用
Central Nervous System and Cerebrovascular Disorders
2-(2-Oxopyrrolidin-1-yl)acetonitrile: derivatives, specifically 2-(2-Oxopyrrolidin-1-yl)acetamide , are known for their biologically active properties. These compounds exhibit psychotropic and cerebroprotective effects, making them valuable in the treatment of central nervous system disorders and cerebrovascular diseases . Medicinals based on these derivatives are widely used, with some being well-known within pharmacological circles.
作用机制
Target of Action
2-(2-Oxopyrrolidin-1-yl)acetonitrile, also known as a derivative of 2-(2-Oxopyrrolidin-1-yl)acetamide, is known to exhibit psychotropic and cerebroprotective effects . The primary targets of this compound are likely to be receptors or enzymes in the central nervous system and cerebrovascular system .
Mode of Action
Given its structural similarity to 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, it is likely that it interacts with its targets in a similar manner . This interaction could lead to changes in the activity of these targets, potentially resulting in the observed psychotropic and cerebroprotective effects .
Biochemical Pathways
Given its observed effects on the central nervous system and cerebrovascular system, it is likely that it affects pathways related to neurotransmission and vascular function .
Pharmacokinetics
Given its structural similarity to 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, it is likely that it has similar adme properties . These properties could impact the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of 2-(2-Oxopyrrolidin-1-yl)acetonitrile’s action are likely to be diverse, given its potential effects on multiple targets and pathways. Its most notable effects are its psychotropic and cerebroprotective effects, which suggest that it may have beneficial effects on cognitive function and neurological health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Oxopyrrolidin-1-yl)acetonitrile. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and its interactions with its targets . .
未来方向
属性
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-8-4-1-2-6(8)9/h1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUDPVDIXKVBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530340 | |
| Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopyrrolidin-1-yl)acetonitrile | |
CAS RN |
57275-83-9 | |
| Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

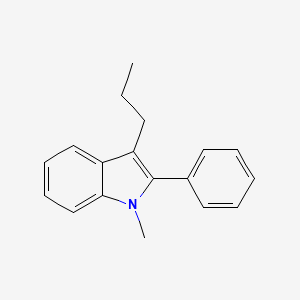


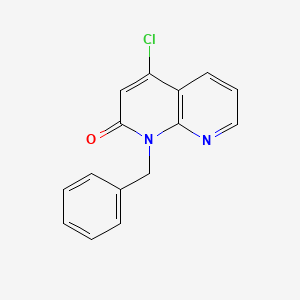
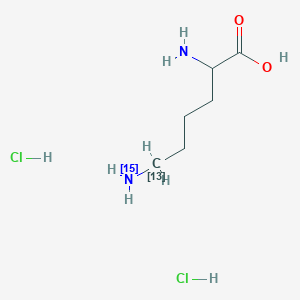

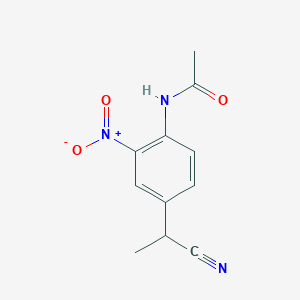
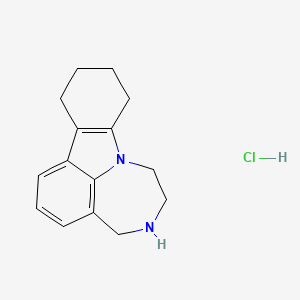


![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)
![2-(4-Fluorophenyl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625583.png)
